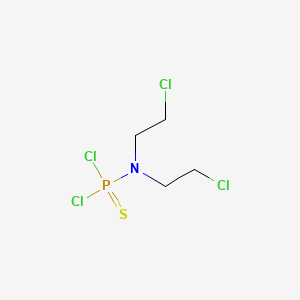
Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phosphinothioyl group.
Métodos De Preparación
The synthesis of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and sulfur. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and precise temperature control to optimize yield and purity.
Análisis De Reacciones Químicas
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of phosphorus.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and phosphoric acids.
Common reagents used in these reactions include strong nucleophiles like thiosulfate and thiourea, as well as oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine include:
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Known for its use in chemotherapy.
2-chloroethylamine: A simpler compound used in various chemical syntheses.
N,N-dimethylethylamine: Used as an intermediate in organic synthesis.
Propiedades
Número CAS |
34492-32-5 |
|---|---|
Fórmula molecular |
C4H8Cl4NPS |
Peso molecular |
275.0 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine |
InChI |
InChI=1S/C4H8Cl4NPS/c5-1-3-9(4-2-6)10(7,8)11/h1-4H2 |
Clave InChI |
YFQYNWHYRNQAFY-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)P(=S)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


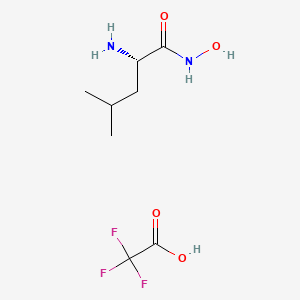
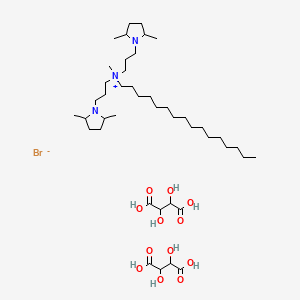
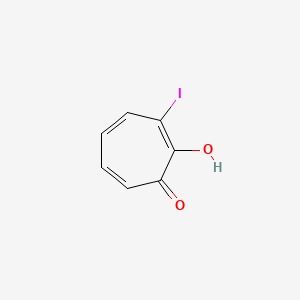
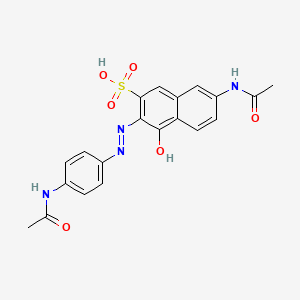
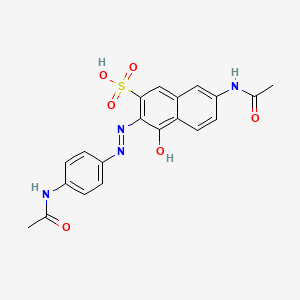
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
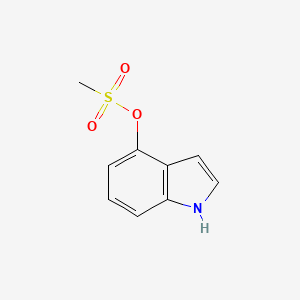
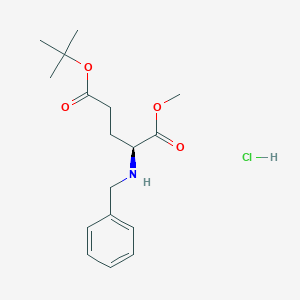
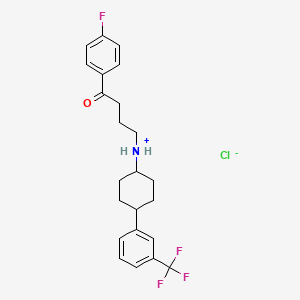
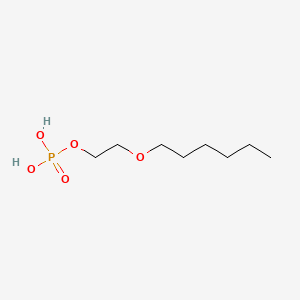
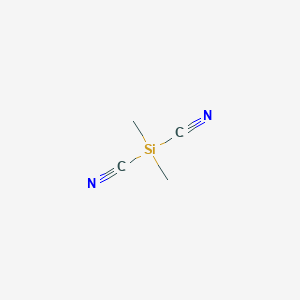
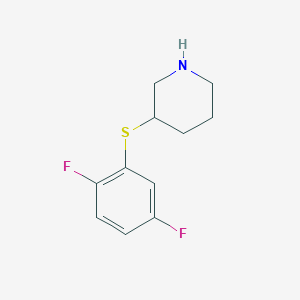
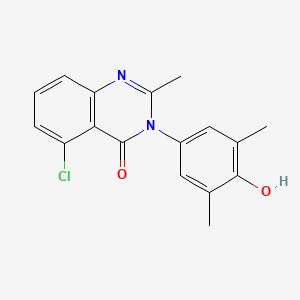
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
